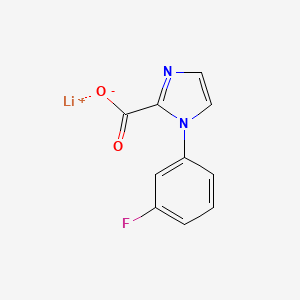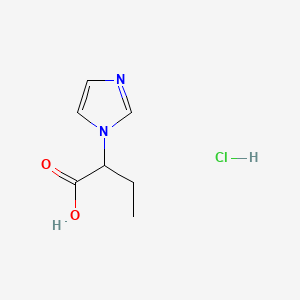![molecular formula C12H16ClN3O B8216834 1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride](/img/structure/B8216834.png)
1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride is a chemical compound that features an imidazole ring substituted with a methanamine group and a 4-methoxyphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution with 4-Methoxyphenylmethyl Group: The imidazole ring is then alkylated with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening for catalyst and solvent selection.
Análisis De Reacciones Químicas
Types of Reactions: 1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced to an imidazoline ring using hydrogenation catalysts.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-{1-[(4-hydroxyphenyl)methyl]-1H-imidazol-2-yl}methanamine.
Reduction: 1-{1-[(4-methoxyphenyl)methyl]-1H-imidazoline-2-yl}methanamine.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the methanamine group can form hydrogen bonds with receptor sites, modulating their function.
Comparación Con Compuestos Similares
1-{1-[(4-hydroxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.
1-{1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required.
Propiedades
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-16-11-4-2-10(3-5-11)9-15-7-6-14-12(15)8-13;/h2-7H,8-9,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETMVWLUFJYVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN=C2CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine dihydrochloride](/img/structure/B8216753.png)
amine dihydrochloride](/img/structure/B8216759.png)
amine dihydrochloride](/img/structure/B8216764.png)
![1-methyl-3-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B8216775.png)
![(3'R)-[1,3'-bipiperidin]-2-one hydrochloride](/img/structure/B8216780.png)
![N-ethyl-N-[(3R)-piperidin-3-yl]propanamide hydrochloride](/img/structure/B8216787.png)




![1-{1-[(3-Fluorophenyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B8216825.png)


![1-{1-[(pyridin-2-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride](/img/structure/B8216842.png)
